3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide

Catalog No.
S717687
CAS No.
28800-41-1
M.F
C6H9NO3S
M. Wt
175.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxid...

CAS Number

28800-41-1

Product Name

3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide

IUPAC Name

3-(isocyanatomethyl)thiolane 1,1-dioxide

Molecular Formula

C6H9NO3S

Molecular Weight

175.21 g/mol

InChI

InChI=1S/C6H9NO3S/c8-5-7-3-6-1-2-11(9,10)4-6/h6H,1-4H2

InChI Key

RHXKIRSUOWZZNS-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1CN=C=O

Canonical SMILES

C1CS(=O)(=O)CC1CN=C=O

Application in Organic Chemistry

Application in Heterocyclic and Heteroatom Chemistry

Application in Medicinal Chemistry

Application in Environmental Conservation

3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide is an organosulfur compound characterized by its unique structure, which includes a tetrahydrothiophene ring and an isocyanatomethyl functional group. Its molecular formula is C6_6H9_9N O3_3S, and it has a molecular weight of 175.21 g/mol. The compound is notable for its potential applications in various chemical processes and biological systems due to its reactive isocyanate group.

  • Nucleophilic Addition: The isocyanate group can react with nucleophiles, leading to the formation of urea derivatives.
  • Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form carbamic acid derivatives.
  • Polymerization: The compound can also be used as a monomer in the synthesis of polyurethanes or other polymeric materials through reaction with alcohols or amines .

The biological activity of 3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide has not been extensively studied, but compounds containing isocyanate groups are known to exhibit various biological effects. They can act as:

  • Cytotoxic Agents: Some isocyanates have been reported to induce apoptosis in certain cell lines.
  • Antimicrobial Agents: There is potential for activity against bacteria and fungi due to their reactive nature.
  • Sensitizers: Isocyanates are known allergens and can cause respiratory sensitization in exposed individuals .

Several methods exist for synthesizing 3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide:

  • From Tetrahydrothiophene:
    • Tetrahydrothiophene can be oxidized to form the corresponding sulfone, which can then be reacted with an isocyanate reagent.
  • Isocyanate Formation:
    • The isocyanatomethyl group can be introduced via the reaction of chloroformates or phosgene with amines followed by cyclization to form the tetrahydrothiophene ring .
  • Direct Synthesis:
    • Another approach may involve direct reaction of suitable precursors under controlled conditions to yield the desired compound .

3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide has potential applications in various fields:

  • Material Science: It can be used as a building block for synthesizing polymers, particularly polyurethanes.
  • Pharmaceuticals: The compound may serve as a precursor for developing new drugs due to its biological activity.
  • Agricultural Chemicals: Its reactivity suggests potential use in agrochemicals as a pesticide or herbicide .

Interaction studies involving 3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide have focused on its reactivity with biological macromolecules:

  • Protein Binding: Isocyanates are known to react with amino acids in proteins, potentially leading to modifications that could affect protein function.
  • Interaction with Nucleic Acids: Studies may explore how this compound interacts with DNA and RNA, particularly regarding mutagenicity or cytotoxicity.

Such studies are crucial for understanding the safety and efficacy of compounds in biological systems .

Several compounds share structural features with 3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
IsocyanatomethylbenzeneAromatic ring with isocyanateHigher stability and different reactivity profile
TetrahydrothiopheneSulfur-containing cyclic compoundLacks the isocyanate functionality
N,N-DimethylformamideAmide functional groupSolvent properties and lower reactivity
Methyl isocyanateSimple structure with isocyanateHighly volatile and toxic

3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide stands out due to its combination of a cyclic sulfone structure and an isocyanate group, offering unique reactivity that could be exploited in various synthetic applications .

XLogP3

0.8

Dates

Modify: 2023-08-15

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